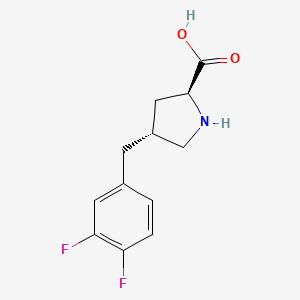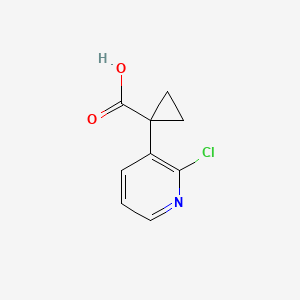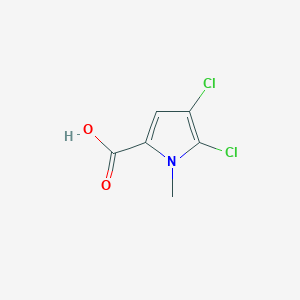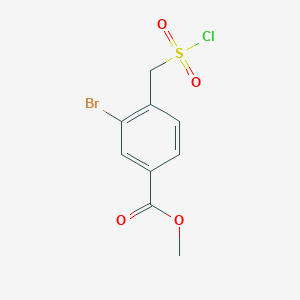
Pyridoxine Dicaprylate
Übersicht
Beschreibung
Pyridoxine Dicaprylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in cosmetics for its antistatic, hair conditioning, and skin conditioning properties .
Synthesis Analysis
While specific synthesis methods for Pyridoxine Dicaprylate were not found, it’s known that pyridoxine reacts with metal ions as a bidentate ligand via both phenolate oxygen and oxygen of the CH2OH group .Molecular Structure Analysis
The molecular formula of Pyridoxine Dicaprylate is C24H39NO5 . It contains total 69 bond(s); 30 non-H bond(s), 8 multiple bond(s), 18 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aliphatic), 1 aromatic hydroxyl(s) and 1 Pyridine(s) .Chemical Reactions Analysis
Pyridoxine, the base molecule of Pyridoxine Dicaprylate, is known to participate in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .Physical And Chemical Properties Analysis
Pyridoxine Dicaprylate is a solid at 20 degrees Celsius . It has a molecular weight of 421.58 and is soluble in methanol . Its melting point is 72°C .Wissenschaftliche Forschungsanwendungen
1. Pyridoxine in Clinical Toxicology
Pyridoxine, known as vitamin B6, plays a crucial role in amino acid metabolism. Its various forms, including pyridoxal 5-phosphate, are used in managing acute intoxications like isoniazid overdose and ethylene glycol poisoning. Pyridoxine's role extends to other potential uses in clinical toxicology, although definitive supporting data for these applications are limited (Lheureux, Penaloza, & Gris, 2005).
2. Pyridoxine in Neurological Disorders
Pyridoxine dependency and pyridoxine-responsive seizures represent significant areas of neurological research. Initially recognized as genetically mediated seizure disorders, their precise biochemical abnormalities and genetic loci are still under investigation. Pyridoxine has been used in the treatment of major seizure disorders in children, such as West syndrome (Baxter, 2001).
3. Vitamin B6 in Animal Nutrition
Pyridoxine hydrochloride, a form of vitamin B6, is essential in animal nutrition. It acts as a coenzyme in various metabolic processes and plays a significant role in neuroprotection. Studies have found pyridoxine hydrochloride to be safe for all animal species at commercial use levels, highlighting its importance in animal feed additives (Mézes, 2010).
4. Pyridoxine in Aquaculture
Research into the effects of dietary pyridoxine on the growth and biochemical responses of fish species like Labeo rohita under environmental stressors such as endosulfan exposure is notable. These studies demonstrate pyridoxine's role in mitigating negative environmental impacts and promoting optimal growth in aquaculture (Akhtar et al., 2012).
5. Chemical Modifications for Biological Applications
Pyridoxine and its derivatives, undergoing various chemical modifications, have been linked to multiple diseases, including cancer, diabetes, hypertension, and neurodegenerative diseases. These modifications have opened new research directions in understanding the pathophysiological aspects of these diseases (Pawar et al., 2022).
6. Pyridoxine in Pharmaceutical Analysis
The development of molecularly imprinted polymers for water-soluble compounds like pyridoxine represents a significant advancement in pharmaceutical analysis. These polymers have high selectivity and affinity for pyridoxine, enabling its effective extraction and determination in various samples. This method is beneficial for the quality control and routine analysis of pharmaceuticals containing pyridoxine (Alizadeh, 2008).
7. Pyridoxine in Electrochemical Detection
Studies have demonstrated the efficacy of using modified carbon paste electrodes for the sensitive and selective electrochemical detection of pyridoxine hydrochloride. This method is significant in the analysis of vitamin B6 in pharmaceutical preparations, offering a practical approach for quality control and assurance in the pharmaceutical industry (Desai, Kotkar, & Srivastava, 2008).
Wirkmechanismus
Target of Action
Pyridoxine Dicaprylate is a derivative of Pyridoxine, also known as Vitamin B6 . The primary targets of Pyridoxine Dicaprylate are the same as those of Pyridoxine, which include a variety of enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other biological processes . More specifically, Pyridoxine is converted to Pyridoxal 5-phosphate in the body, an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .
Mode of Action
Pyridoxine Dicaprylate interacts with its targets by being converted into its active form, Pyridoxal 5’-phosphate, which then acts as a coenzyme for various enzymatic reactions . This conversion enhances the stability and transdermal absorption of Vitamin B6 . The interaction of Pyridoxine Dicaprylate with its targets leads to changes in various metabolic functions, including the synthesis of amino acids, neurotransmitters, and other compounds .
Biochemical Pathways
Pyridoxine Dicaprylate affects several biochemical pathways. As a derivative of Pyridoxine, it participates in the de novo pathway, the salvage pathway, and the fungal type pathway for the synthesis of Pyridoxal 5’-phosphate . This active form of Vitamin B6 is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids, and the synthesis of neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Pharmacokinetics
It is known that pyridoxine dicaprylate is a fat-soluble derivative of pyridoxine, which suggests that it may have different absorption and distribution characteristics compared to pyridoxine
Result of Action
The molecular and cellular effects of Pyridoxine Dicaprylate’s action are primarily related to its role as a coenzyme in various enzymatic reactions. For example, it has been found to increase cell proliferation and neuroblast differentiation, and upregulate the GABAergic system, as revealed by the increases of GAD67 and PNP oxidase in the mouse dentate gyrus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyridoxine Dicaprylate. For instance, Pyridoxine Dicaprylate’s effectiveness against skin conditions such as acne, rough skin, dandruff, and sunburn suggests that it may be influenced by external factors such as skin condition and exposure to sunlight . Additionally, the cell keeps the content of free Pyridoxal 5’-phosphate (unbound) very low through dephosphorylation and PLP feedback inhibition of PNPO and PLK to minimize toxicity
Zukünftige Richtungen
While specific future directions for Pyridoxine Dicaprylate were not found, research on pyridoxine, its base molecule, is ongoing. For example, a recent study found that pyridoxine stimulates filaggrin production in human epidermal keratinocytes , suggesting potential applications in skincare. Another study designed and synthesized pyridoxine-based derivatives as potential anti-Alzheimer agents .
Eigenschaften
IUPAC Name |
[5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSGZCRNOTKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979719 | |
| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxine Dicaprylate | |
CAS RN |
635-36-9, 106483-04-9 | |
| Record name | Pyridoxine 3,4-dioctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxine dicaprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106483049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXINE 3,4-DICAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD9ZZ6S97T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3417396.png)

![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3417407.png)


![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B3417427.png)

![2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B3417436.png)





